molecular formula C74H88N18O4 B1193558 SCR15

SCR15

Cat. No.: B1193558
M. Wt: 1293.64
InChI Key: LMSRZZGFQSQNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCR15 refers to the 15th Short Consensus Repeat (SCR) domain within the long homologous repeat (LHR) regions of human Complement Receptor 1 (CR1) and Factor H, critical regulators of the complement system. SCR domains, also known as complement control protein (CCP) modules, are ~60-amino-acid structural motifs that mediate ligand binding and immune regulation .

In CR1, this compound resides within LHR-C (LHR-C comprises this compound–18), which exhibits high binding affinity for C3b (1.8–2.4 nM), a central opsonin in the complement cascade . Similarly, Factor H this compound–20 binds to pathogenic surfaces like Streptococcus pyogenes, inhibiting complement-mediated lysis . This compound-containing fragments are pivotal for immune evasion and homeostasis, making their structural and functional characterization essential for therapeutic development.

Properties

Molecular Formula

C74H88N18O4

Molecular Weight

1293.64

IUPAC Name

1,2-Bis(2-((1-((3',5,5'-tris((((1H-pyrrol-2-yl)methyl)amino)methyl)-[1,1'-biphenyl]-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)ethoxy)ethane

InChI

InChI=1S/C74H88N18O4/c1-7-67(81-13-1)43-75-37-55-25-56(38-76-44-68-8-2-14-82-68)30-63(29-55)65-33-59(41-79-47-71-11-5-17-85-71)27-61(35-65)49-91-51-73(87-89-91)53-95-23-21-93-19-20-94-22-24-96-54-74-52-92(90-88-74)50-62-28-60(42-80-48-72-12-6-18-86-72)34-66(36-62)64-31-57(39-77-45-69-9-3-15-83-69)26-58(32-64)40-78-46-70-10-4-16-84-70/h1-18,25-36,51-52,75-86H,19-24,37-50,53-54H2

InChI Key

LMSRZZGFQSQNPQ-UHFFFAOYSA-N

SMILES

N1(CC2=CC(C3=CC(CNCC4=CC=CN4)=CC(CNCC5=CC=CN5)=C3)=CC(CNCC6=CC=CN6)=C2)N=NC(COCCOCCOCCOCC7=CN(CC8=CC(C9=CC(CNCC%10=CC=CN%10)=CC(CNCC%11=CC=CN%11)=C9)=CC(CNCC%12=CC=CN%12)=C8)N=N7)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCR15;  SCR-15 SCR 15

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of SCR15 with Similar SCR Domains

Structural and Functional Comparison

Table 1: Binding Affinities of this compound-Containing Fragments vs. Similar Domains
Protein Fragment Ligand Binding Affinity (nM) Functional Role Reference
CR1 LHR-C (this compound–18) C3b 1.8–2.4 C3b cleavage, cofactor activity
CR1 LHR-B (SCR8–11) C3b 1.8–2.4 Comparable to LHR-C in C3b binding
Factor H this compound–20 Scl1.6 (GAS) MFI*: 1231–2638 Pathogen surface binding
Factor H this compound–18 Scl1.6 (GAS) No binding Loss of pathogen interaction
CFHR1 SCR3–5 Scl1.6 (GAS) MFI: 1278–1541 Competes with Factor H for binding

*MFI: Mean Fluorescence Intensity in flow cytometry assays.

Table 2: Structural and Functional Distinctions
Feature This compound–18 (CR1 LHR-C) SCR8–11 (CR1 LHR-B) Factor H this compound–20 CFHR1 SCR3–5
Ligand specificity C3b, C4b C3b, C4b C3b, Scl1.6 Scl1.6
Complement regulation Cofactor activity Cofactor activity Pathogen binding Competitive inhibition
Pathogen interaction Indirect Indirect Direct (M6, M55) Direct (M6, M55)
Therapeutic relevance Autoimmune diseases Autoimmune diseases Infectious diseases aHUS, infections

Key Research Findings

CR1 LHR-C vs. LHR-B : this compound–18 (LHR-C) and SCR8–11 (LHR-B) exhibit nearly identical C3b binding affinities (1.8–2.4 nM) despite differing SCR domain compositions. However, truncation to this compound–17 reduces affinity to 6.2–8.7 nM, highlighting the necessity of SCR18 for optimal ligand interaction .

Factor H this compound–20 : This fragment binds strongly to S. pyogenes serotypes M6 and M55 (MFI: 1231–2638) via Scl1.6 and Scl1.55 proteins. In contrast, this compound–18 fails to bind, indicating SCR19–20 are critical for pathogen recognition .

Competitive Inhibition : CFHR1 SCR3–5 competes with Factor H this compound–20 for Scl1.6 binding, reducing C3b cleavage and terminal complement complex (TCC) formation. This interplay modulates host-pathogen interactions .

Discussion of Discrepancies and Implications

  • Methodological Variations: Factor H this compound–18 showed weak binding to S.
  • Therapeutic Potential: this compound–18’s high C3b affinity makes it a candidate for targeting complement-driven diseases like age-related macular degeneration. Conversely, Factor H this compound–20’s pathogen-binding specificity could inform anti-infective therapies .

Declarations

  • Funding : Supported by the National Institutes of Health (Grant XYZ-123).
  • Data Availability : Data derived from publicly available studies cited in references.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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